rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
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Overview
Description
rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine: is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique tetrahydropyridine ring structure, which is substituted with diallyl and methyl groups. The stereochemistry of the compound is defined by the (2S,6R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the use of starting materials such as allyl bromide and 4-methyl-1,2,3,6-tetrahydropyridine. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The allyl groups can undergo substitution reactions with halogens or other nucleophiles, facilitated by reagents such as N-bromosuccinimide (NBS) or sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated tetrahydropyridine derivatives.
Substitution: Formation of halogenated or azide-substituted derivatives.
Scientific Research Applications
rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
- rac-(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
- rac-(2R,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
- rac-(2R,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
Comparison: rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its stereoisomers, this compound may exhibit different biological activities and chemical properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
(2S,6R)-4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKVHGIIDKMPBK-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(C1)CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H](N[C@H](C1)CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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